
ADP-Glucose (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADP-Glucose (disodium) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycogen in bacteria and starch in plants. It is a key intermediate in the metabolic pathways that convert glucose into storage polysaccharides. The compound is composed of adenosine diphosphate (ADP) linked to glucose, with two sodium ions to balance the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
ADP-Glucose (disodium) can be synthesized enzymatically using ADP-glucose pyrophosphorylase. This enzyme catalyzes the reaction between glucose-1-phosphate and adenosine triphosphate (ATP) to form ADP-Glucose and pyrophosphate. The reaction typically requires the presence of divalent metal ions such as magnesium (Mg²⁺) to function efficiently .
Industrial Production Methods
Industrial production of ADP-Glucose (disodium) often involves the use of recombinant DNA technology to produce large quantities of ADP-glucose pyrophosphorylase in microbial hosts. The enzyme is then used to catalyze the synthesis of ADP-Glucose in bioreactors under controlled conditions. The product is purified through a series of chromatographic techniques to obtain high purity ADP-Glucose (disodium) .
Chemical Reactions Analysis
Types of Reactions
ADP-Glucose (disodium) primarily undergoes glycosylation reactions, where it donates its glucose moiety to acceptor molecules. This is a key step in the biosynthesis of glycogen and starch. The compound can also participate in hydrolysis reactions, where it is broken down into glucose-1-phosphate and ADP by the action of specific hydrolases .
Common Reagents and Conditions
The glycosylation reactions involving ADP-Glucose (disodium) typically require the presence of glycosyltransferases, which facilitate the transfer of the glucose unit to acceptor molecules. These reactions often occur in aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the reactions of ADP-Glucose (disodium) include glycogen in bacteria and starch in plants. These polysaccharides serve as important energy storage molecules in living organisms .
Scientific Research Applications
ADP-Glucose (disodium) has a wide range of applications in scientific research:
Mechanism of Action
ADP-Glucose (disodium) exerts its effects by serving as a glycosyl donor in the biosynthesis of polysaccharides. The compound binds to the active site of glycosyltransferases, where the glucose moiety is transferred to an acceptor molecule. This process is regulated by various metabolites and post-translational modifications of the enzymes involved .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate (ADP): ADP is a related compound that lacks the glucose moiety.
Adenosine triphosphate (ATP): ATP is another related compound that contains an additional phosphate group.
Uniqueness
ADP-Glucose (disodium) is unique in its ability to act as a glycosyl donor in the biosynthesis of storage polysaccharides. This property distinguishes it from other nucleotide sugars and makes it essential for the synthesis of glycogen and starch .
Properties
Molecular Formula |
C16H23N5Na2O15P2 |
|---|---|
Molecular Weight |
633.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |
InChI Key |
GZBIVALVIPYODS-LNXGRUPOSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


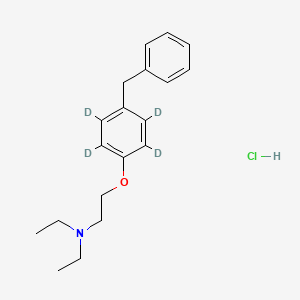
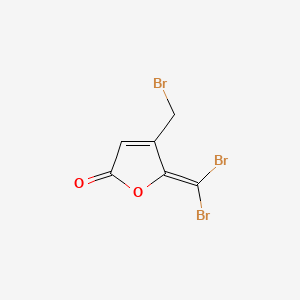
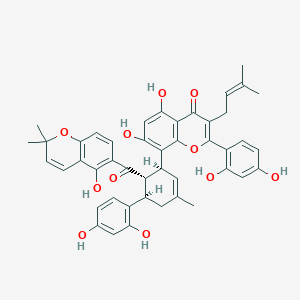
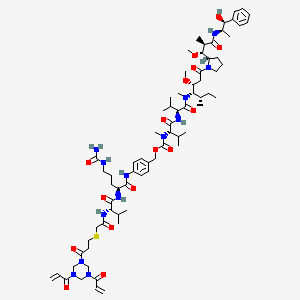
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
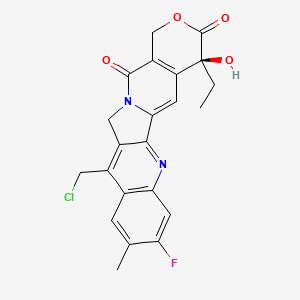
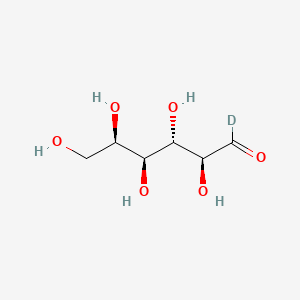
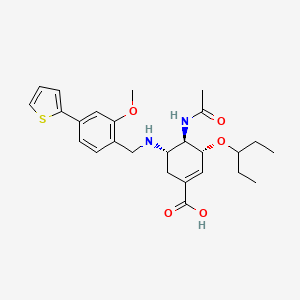
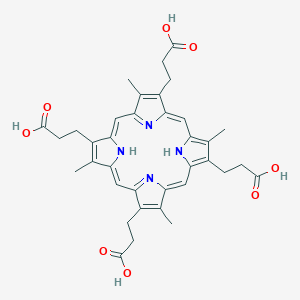
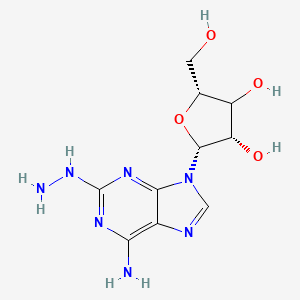
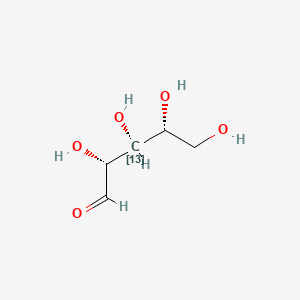

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)
